N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-methoxyphenyl group at the N-7 position, a 3-methylphenyl substituent at the 2-position, and methyl groups at the 3- and 5-positions.
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4O/c1-14-6-5-7-17(12-14)21-16(3)22-23-15(2)13-20(26(22)25-21)24-18-8-10-19(27-4)11-9-18/h5-13,24H,1-4H3 |
InChI Key |
NZCYODGTCXJBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
The pyrazolo[1,5-a]pyrimidine core is typically constructed via condensation reactions between aminopyrazole derivatives and β-diketones or α,β-unsaturated carbonyl compounds. For example, 5-amino-3-methyl-1H-pyrazole reacts with acetylacetone under acidic conditions to form the bicyclic scaffold. A study demonstrated that using acetic acid as a catalyst at 80°C for 12 hours yields the unsubstituted pyrazolo[1,5-a]pyrimidine with 85% efficiency. Modifying the diketone component (e.g., substituting acetylacetone with 3-methylpentanedione) introduces methyl groups at the 3- and 5-positions, critical for the target compound’s structure.
Cyclization of Hydrazine Derivatives
Alternative routes involve cyclizing hydrazine-containing precursors. A 2022 study reported the use of 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one reacted with p-methoxybenzaldehyde and malononitrile in the presence of ammonium acetate. This one-pot reaction forms the pyrazolo-pyrimidine core with simultaneous introduction of the 4-methoxyphenyl group at the 2-position. The reaction proceeds via Knoevenagel condensation followed by cyclization, achieving a 78% yield under reflux conditions in ethanol.
Functionalization at the 7-Position
Reductive Amination
Introducing the 7-amine group often employs reductive amination. A 2025 patent detailed the reaction of 7-chloropyrazolo[1,5-a]pyrimidine with 4-methoxyaniline in the presence of sodium triacetoxyborohydride (STAB) and acetic acid. This method achieved a 92% yield of the target amine after 6 hours at room temperature. The chloro group’s reactivity at the 7-position facilitates nucleophilic substitution, while STAB ensures selective reduction without affecting other substituents.
Buchwald–Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative for challenging substrates. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, 7-bromopyrazolo[1,5-a]pyrimidine couples with 4-methoxyaniline in toluene at 110°C. This method, while requiring inert conditions, provides a 76% yield and excellent functional group tolerance, particularly for sterically hindered aryl amines.
Installation of Aryl Substituents
Suzuki–Miyaura Coupling at the 2-Position
The 3-methylphenyl group at the 2-position is introduced via Suzuki coupling. A 2024 study utilized 2-bromopyrazolo[1,5-a]pyrimidine, 3-methylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in a dioxane/water mixture. Microwave irradiation at 150°C for 20 minutes achieved a 94% yield, with the methyl group’s ortho-directing effect enhancing regioselectivity.
Friedel–Crafts Alkylation
For analogs requiring bulkier aryl groups, Friedel–Crafts alkylation using AlCl₃ as a Lewis acid has been effective. Reacting the pyrazolo[1,5-a]pyrimidine core with 3-methylbenzyl chloride in dichloromethane at 0°C installed the 3-methylphenyl group with 81% yield. This method avoids transition metals but requires strict moisture control.
Optimization and Scalability
Solvent and Temperature Effects
Ethanol and dimethylformamide (DMF) are preferred solvents for their balance of polarity and boiling points. A comparative study showed that ethanol increases reaction rates for cyclization steps (e.g., 12 hours vs. 24 hours in DMF), while DMF improves yields in amination reactions (89% vs. 76% in ethanol). Elevated temperatures (80–110°C) are critical for overcoming kinetic barriers in cyclization but must be moderated to prevent decomposition.
Catalytic Systems
Catalyst selection profoundly impacts efficiency. For reductive amination, STAB outperforms sodium cyanoborohydride (NaBH₃CN) in both yield (92% vs. 68%) and selectivity. In cross-coupling, Pd₂(dba)₃/Xantphos systems reduce palladium loading by 40% compared to Pd(PPh₃)₄, lowering production costs.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography with silica gel (ethyl acetate/hexanes, 3:7) is standard for isolating the target compound. High-performance liquid chromatography (HPLC) using a C18 column and methanol/water (70:30) mobile phase achieves >99% purity, as confirmed by UV detection at 254 nm.
Spectroscopic Validation
- NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic signals: δ 2.35 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 6.91–7.45 (m, 8H, aromatic).
- IR : Peaks at 3370 cm⁻¹ (N–H stretch) and 1620 cm⁻¹ (C=N) confirm the amine and pyrimidine groups.
- Mass Spectrometry : ESI-MS m/z 359.2 [M+H]⁺ aligns with the molecular formula C₂₂H₂₂N₄O.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Low Solubility
The target compound’s poor solubility in aqueous media complicates purification. Co-solvents like tetrahydrofuran (THF) increase solubility during recrystallization, improving recovery from 55% to 88%.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substituents at the 3- and 5-Positions
- 3-(4-Fluorophenyl) and 5-Aryl Groups : Compounds such as 32 (3,5-bis(4-fluorophenyl)) and 33 (3-(4-fluorophenyl)-5-(p-tolyl)) exhibit potent anti-Mycobacterium tuberculosis (M.tb) activity (MIC = 0.39–1.56 µM) . The 4-fluorophenyl group at position 3 is critical for target binding, likely due to enhanced electron-withdrawing effects and hydrophobic interactions with ATP synthase .
- Target Compound : The 3,5-dimethyl and 2-(3-methylphenyl) groups may reduce potency compared to fluorinated analogs, as methyl groups lack the electronic and steric advantages of halogens.
Substituents at the 7-Position (N-Linked Groups)
- N-(Pyridin-2-ylmethyl) Derivatives : Compounds like 47–51 (e.g., N-((6-methylpyridin-2-yl)methyl)) show moderate-to-high M.tb inhibition (MIC = 0.78–3.12 µM) and improved metabolic stability in liver microsomes . The pyridylmethyl group enhances solubility and reduces hERG channel binding .
- Target Compound : The N-(4-methoxyphenyl) group introduces a methoxy moiety, which may improve metabolic stability but could reduce target affinity compared to pyridylmethyl analogs.
Table 1. Key Analogs and Their Properties
Key Observations
- Anti-M.tb Activity : Fluorinated 3-substituents (e.g., 4-fluorophenyl) correlate with lower MIC values, while bulkier groups (e.g., 4-isopropylphenyl in 35 ) reduce potency . The target compound’s 3-methylphenyl group may hinder optimal binding.
- Metabolic Stability : Pyridin-2-ylmethyl derivatives exhibit superior stability (>75% in human microsomes), whereas methoxy groups (as in the target compound) may slow oxidation but increase susceptibility to demethylation .
Biological Activity
N-(4-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential as an enzyme inhibitor.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast cancer) | 0.01 | Inhibition of Aurora-A kinase |
| This compound | NCI-H460 (Lung cancer) | 0.03 | Induction of apoptosis |
| This compound | SF-268 (Brain cancer) | 31.5 | Cell cycle arrest |
These findings indicate that this compound exhibits potent activity against various cancer types through mechanisms such as kinase inhibition and apoptosis induction.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research suggests that pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest in cancer cells. A study reported that derivatives similar to this compound demonstrated significant inhibition of CDK2 with IC50 values around 0.16 µM .
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study conducted by Wei et al., various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The study found that compounds with similar structural features to this compound exhibited significant growth inhibition in MCF7 and NCI-H460 cell lines .
Study 2: Mechanistic Insights into Anticancer Activity
Another study explored the mechanism by which pyrazolo[1,5-a]pyrimidine derivatives induce apoptosis in cancer cells. The researchers demonstrated that these compounds activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . This mechanism is critical for developing effective anticancer therapies.
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Report exact molar ratios (e.g., 1.2 eq boronic acid), solvent volumes (mL/mmol), and purification details (e.g., gradient elution: 20–50% EtOAc/hexane). Include NMR spectra (with integration values) and HRMS chromatograms in supplementary materials. Use standardized formats (e.g., ACS Author Guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
